(E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C18H14N4O3S2 and its molecular weight is 398.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that the compound is used as a luminescent material , suggesting that its targets could be related to light-emitting processes.
Mode of Action
The compound, also known as N-(4-{[(1E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]AMINO}BENZENESULFONYL)ACETAMIDE, exhibits its action through a process known as Excited-State Intramolecular Proton Transfer (ESIPT) . In solution, the compound shows green emission due to the ESIPT process . When coordinated with difluoroboron complexes, a significant blue shift and enhanced emission are observed due to restricted conformational changes .
Result of Action
The compound is used as a luminescent material . All doped devices show strong emission with low turn-on voltages (3.9-4.8 V), and the doped devices based on difluoroboron complexes exhibit electroluminescence performance superior to that of the ligand . Particularly, the doped device of BTZ-Cz-BF with a doping concentration of 10 wt% shows the best electroluminescence performance, with a maximum luminance of 3940 cd/m², a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .
Action Environment
The environment can influence the action, efficacy, and stability of the compound . For instance, the compound shows different emission properties in solution and in solid films due to the ESIPT process . In solution, the compound exhibits dual fluorescence (vinyl alcohol emission and ketone emission), while in solid films, only one type of emission is observed . This suggests that the physical state of the compound (solution vs. solid) can significantly affect its luminescent properties.
Properties
IUPAC Name |
N-[4-[[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]phenyl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c1-12(23)22-27(24,25)15-8-6-14(7-9-15)20-11-13(10-19)18-21-16-4-2-3-5-17(16)26-18/h2-9,11,20H,1H3,(H,22,23)/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUJBEGBGBATBK-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.